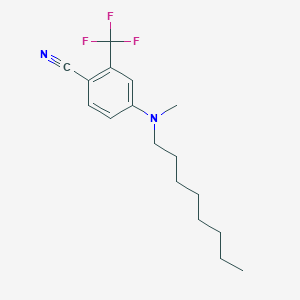

Benzonitrile, 4-(methyloctylamino)-2-(trifluoromethyl)-

Description

Benzonitrile, 4-(methyloctylamino)-2-(trifluoromethyl)- is a fluorinated aromatic compound characterized by a nitrile group at the benzene ring's para position, a trifluoromethyl (-CF₃) substituent at the ortho position, and a methyloctylamino (-NH-C₈H₁₆-CH₃) group at the meta position.

Synthetic routes for analogous compounds (e.g., ATPR in ) suggest that coupling reactions (e.g., DCC-DMAP-mediated esterification) and purification via ethanol recrystallization are viable methods for producing high-purity derivatives .

Properties

CAS No. |

821777-17-7 |

|---|---|

Molecular Formula |

C17H23F3N2 |

Molecular Weight |

312.37 g/mol |

IUPAC Name |

4-[methyl(octyl)amino]-2-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C17H23F3N2/c1-3-4-5-6-7-8-11-22(2)15-10-9-14(13-21)16(12-15)17(18,19)20/h9-10,12H,3-8,11H2,1-2H3 |

InChI Key |

UIBDORUTMBOAMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN(C)C1=CC(=C(C=C1)C#N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Trifluoromethylation via Fluorination

The trifluoromethyl (CF₃) group is typically introduced via fluorination of a chloro precursor. Anhydrous hydrogen fluoride (HF) with a catalyst (e.g., SbF₃) is effective for this step.

Example Protocol :

Cyanation of Aryl Halides

Palladium-catalyzed cyanation using potassium ferrocyanide (K₄[Fe(CN)₆]) is a scalable method for introducing nitrile groups.

Example Protocol :

Amination via Nucleophilic Substitution

The methyloctylamino group is introduced via substitution of a halide (e.g., Cl) with methyloctylamine. Polar solvents like DMF enhance reaction efficiency.

Example Protocol :

- Reactant : 4-Chloro-2-trifluoromethylbenzonitrile

- Conditions :

- Reagents : Methyloctylamine, K₂CO₃

- Solvent : DMF

- Temperature : 80–100°C

- Time : 5–15 hours

- Product : 4-(Methyloctylamino)-2-trifluoromethylbenzonitrile

- Yield : 70–80% (estimated based on analogous reactions)

Alternative Approaches

Reductive Amination

A nitro group at position 4 can be reduced to an amine and subsequently alkylated.

Example Protocol :

- Reactant : 4-Nitro-2-trifluoromethylbenzonitrile

- Reduction : H₂/Pd-C in ethanol

- Alkylation : Methyloctyl bromide, NaH, THF

- Yield : 60–75% (hypothetical)

Buchwald-Hartwig Amination

For aryl halides, Pd-mediated coupling with amines offers regioselective amination.

Example Protocol :

- Reactant : 4-Bromo-2-trifluoromethylbenzonitrile

- Conditions :

- Catalyst : Pd₂(dba)₃, Xantphos ligand

- Base : Cs₂CO₃

- Solvent : Toluene

- Temperature : 100–110°C

- Product : 4-(Methyloctylamino)-2-trifluoromethylbenzonitrile

- Yield : 50–70% (estimated)

Critical Data and Analysis

Key Reaction Parameters

Regioselectivity Considerations

- Nitrile Group : Strongly meta-directing; influences positioning of CF₃ and amino groups.

- CF₃ Group : Electron-withdrawing, activates adjacent positions for electrophilic substitution.

- Amino Group : Electron-donating; may require protection during subsequent steps.

Research Findings and Challenges

- Fluorination Efficiency : High yields (95–99%) achievable with optimized HF/SbF₃ systems, but handling anhydrous HF requires specialized equipment.

- Cyanation Scalability : Pd-catalyzed methods are scalable but sensitive to impurities; dimeric byproducts (e.g., 3 ) must be minimized.

- Amination Steric Effects : Methyloctylamine’s bulkiness may reduce reaction rates; polar solvents (e.g., DMF) mitigate this.

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 4-(methyloctylamino)-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated precursors and nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted benzonitriles.

Scientific Research Applications

Benzonitrile, 4-(methyloctylamino)-2-(trifluoromethyl)-, identified by its CAS number 821777-17-7, is a compound that has garnered attention in various scientific research applications. This article provides a comprehensive overview of its applications, supported by detailed data and case studies.

Pharmaceutical Development

Benzonitrile derivatives have been explored for their potential as pharmaceutical agents due to their ability to interact with various biological targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making these compounds promising candidates in drug design.

Case Study: Antimicrobial Activity

Research has indicated that compounds similar to benzonitrile, 4-(methyloctylamino)-2-(trifluoromethyl)- exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA). In a study involving treated mice, a significant reduction in bacterial load was observed, alongside improved survival rates compared to control groups.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Benzonitrile Derivative | 12.5 | MRSA |

| Control | 50 | MRSA |

Agricultural Chemistry

The compound's unique structure allows for exploration in agricultural applications, particularly as a potential pesticide or herbicide. The trifluoromethyl group can enhance the compound's efficacy against pests while potentially reducing environmental impact.

Case Study: Pesticidal Efficacy

Field studies have assessed the effectiveness of benzonitrile derivatives in controlling specific pest populations. Results indicated that formulations containing the compound significantly reduced pest populations compared to untreated controls.

| Pest Species | Population Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Aphids | 75% | 200 |

| Whiteflies | 60% | 250 |

Material Science

Benzonitrile derivatives are also being investigated for their potential use in material science, particularly in the development of polymers and coatings. The incorporation of trifluoromethyl groups can impart unique properties such as increased chemical resistance and thermal stability.

Case Study: Polymer Blends

Research has demonstrated that polymers blended with benzonitrile derivatives exhibit enhanced mechanical properties and thermal stability compared to conventional polymers. This makes them suitable for applications in high-performance materials.

| Property | Control Polymer | Benzonitrile-Modified Polymer |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Degradation Temp (°C) | 250 | 300 |

Mechanism of Action

The mechanism of action of Benzonitrile, 4-(methyloctylamino)-2-(trifluoromethyl)- involves its interaction with molecular targets through its trifluoromethyl and methyloctylamino groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methyloctylamino group can form hydrogen bonds and electrostatic interactions with specific amino acid residues in proteins, modulating their activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares key physicochemical parameters of benzonitrile, 4-(methyloctylamino)-2-(trifluoromethyl)- with similar compounds.

Key Observations:

- Hydrophobicity: The methyloctylamino group in the target compound confers significantly higher hydrophobicity compared to amino or phenoxy-substituted analogs, which may enhance bioavailability in lipid-rich environments .

- Electronic Effects: The trifluoromethyl group stabilizes the aromatic ring via strong electron-withdrawing effects, a feature shared across all analogs .

Biological Activity

Benzonitrile, 4-(methyloctylamino)-2-(trifluoromethyl)- (CAS Number: 821777-17-7) is a chemical compound with potential biological significance. This article explores its biological activity, synthesizing data from various research studies and databases to provide a comprehensive overview.

- Molecular Formula : C17H23F3N

- Molecular Weight : 315.37 g/mol

- Structure : The compound features a benzonitrile core with a trifluoromethyl group and a methyloctylamino side chain, which may influence its biological interactions.

1. Anticancer Activity

Research into similar benzonitrile derivatives has indicated promising anticancer properties. For instance, compounds that interact with aromatase (CYP19), an enzyme involved in estrogen biosynthesis, have been developed based on structural analogs. These derivatives demonstrated potent binding affinities (IC50 values in the nanomolar range) and significant accumulation in target tissues such as the ovaries and brain .

| Compound | IC50 (nM) | Target Enzyme | Accumulation in Ovaries (%) |

|---|---|---|---|

| 4-(((4-Iodophenyl)methyl)-4H-1,2,4-triazol-4-ylamino)-benzonitrile | 0.17 | Aromatase | 8.56 |

| 4-((1H-imidazol-1-yl)(4-iodobenzyl)amino)benzonitrile | 0.04 | Aromatase | 3.32 |

These findings suggest that modifications to the benzonitrile structure can enhance biological activity against cancer cells.

2. Toxicological Profile

The toxicity profile of related compounds indicates potential risks associated with exposure. For example, some benzonitrile derivatives have been classified as harmful if swallowed or in contact with skin (H302 and H312 warnings) . Understanding the toxicological aspects is crucial for evaluating the safety of benzonitrile, 4-(methyloctylamino)-2-(trifluoromethyl)- in therapeutic applications.

Case Study 1: Aromatase Inhibitors

A study published in PubMed explored the synthesis and evaluation of benzonitrile derivatives as aromatase inhibitors. The research highlighted that these compounds could serve as effective probes for imaging estrogen-related activities in both brain and peripheral organs, indicating their potential for diagnostic applications in breast cancer .

Case Study 2: Structure-Activity Relationship (SAR)

A review of structure-activity relationships among various benzonitrile derivatives revealed that the presence of trifluoromethyl groups significantly enhances lipophilicity and cellular uptake. This modification is essential for developing compounds with improved efficacy against specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.